2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide
CAS No.: 154127-41-0
Cat. No.: VC21337894
Molecular Formula: C10H14N2O6S3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide - 154127-41-0](/images/no_structure.jpg)
Specification
CAS No. | 154127-41-0 |
---|---|
Molecular Formula | C10H14N2O6S3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | 2-(3-methoxypropyl)-1,1,4-trioxo-3H-thieno[3,2-e]thiazine-6-sulfonamide |
Standard InChI | InChI=1S/C10H14N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5H,2-4,6H2,1H3,(H2,11,14,15) |
Standard InChI Key | VCKBAMGUANTCPO-UHFFFAOYSA-N |
SMILES | COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N |
Canonical SMILES | COCCCN1CC(=O)C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N |
Introduction
2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e]12thiazine-6-sulfonamide 1,1-dioxide is a complex organic compound with a molecular formula of C10H14N2O6S3 and a molecular weight of approximately 354.42 g/mol . This compound is part of a broader class of thienothiazine derivatives, which have been studied for their potential pharmacological properties.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from simpler thienothiazine precursors. The specific synthesis route may vary depending on the desired purity and yield. This compound and its analogs are often studied for their potential use in pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.
Safety and Handling
Handling 2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e] thiazine-6-sulfonamide 1,1-dioxide requires caution due to its potential toxicity. It is classified with hazard statements such as H302, indicating harmful if swallowed . Precautions include wearing protective clothing and avoiding ingestion.
Safety Precautions Table
Precautionary Statement | Description |
---|---|
P280 | Wear protective gloves/eye protection/face protection. |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Research Findings
Research on this compound is ongoing, with studies focusing on its pharmacological properties and potential therapeutic applications. While specific findings are not widely reported, compounds within this class are generally explored for their activity in various biological systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume